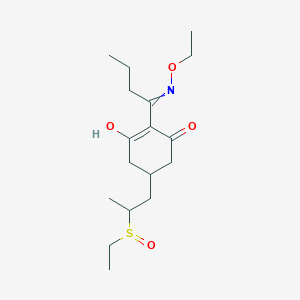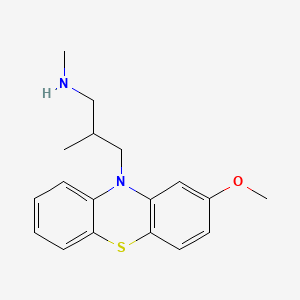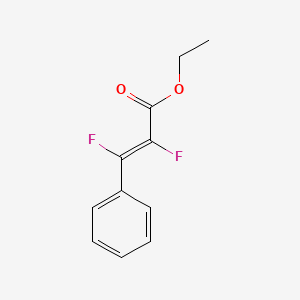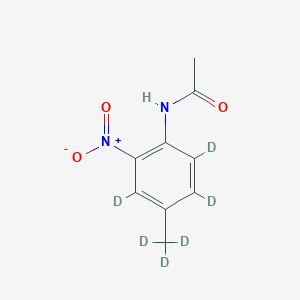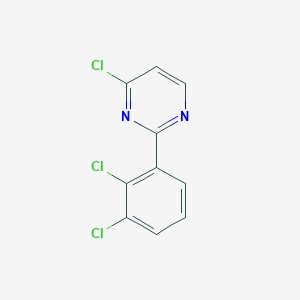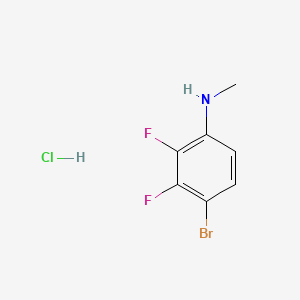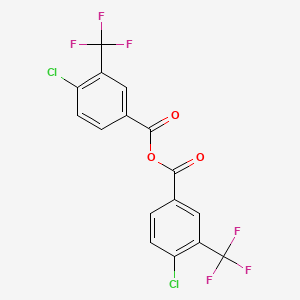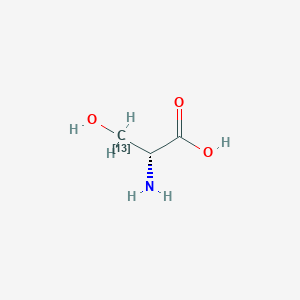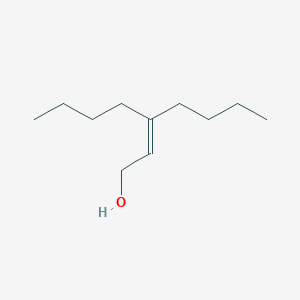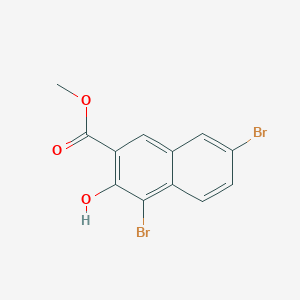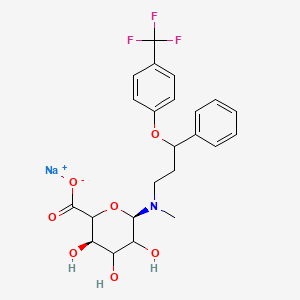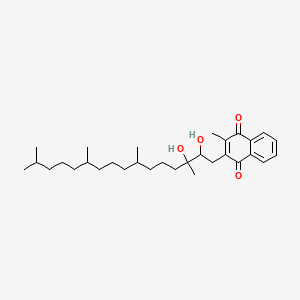![molecular formula C15H17BrN2O5 B13446516 ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a bromine atom, multiple oxygen and nitrogen atoms, and a tricyclic system, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl esters and brominated precursors.
Reaction Conditions: The reaction typically requires specific conditions, including controlled temperature, pressure, and the use of catalysts.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of viral infections and cancer.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate can be compared with other similar compounds, such as:
Dolutegravir: A known HIV integrase inhibitor with a similar tricyclic structure.
Raltegravir: Another HIV integrase inhibitor with comparable functional groups.
The uniqueness of this compound lies in its specific bromine substitution and the potential for diverse chemical modifications.
特性
分子式 |
C15H17BrN2O5 |
|---|---|
分子量 |
385.21 g/mol |
IUPAC名 |
ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate |
InChI |
InChI=1S/C15H17BrN2O5/c1-3-22-15(21)9-6-17-7-10-18(8(2)4-5-23-10)14(20)12(17)11(16)13(9)19/h6,8,10H,3-5,7H2,1-2H3/t8-,10+/m1/s1 |
InChIキー |
RWUGXPIGPBWVDQ-SCZZXKLOSA-N |
異性体SMILES |
CCOC(=O)C1=CN2C[C@H]3N([C@@H](CCO3)C)C(=O)C2=C(C1=O)Br |
正規SMILES |
CCOC(=O)C1=CN2CC3N(C(CCO3)C)C(=O)C2=C(C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


